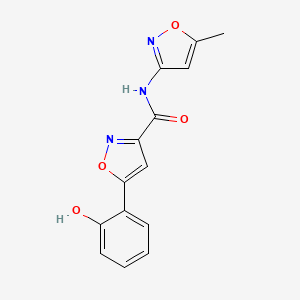![molecular formula C19H17N3O3 B6138162 N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6138162.png)
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used for recreational purposes due to its euphoric and stimulating effects. However, in recent years, MBDB has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide acts as a serotonin and dopamine releasing agent, which means it increases the levels of these neurotransmitters in the brain. Serotonin and dopamine are important neurotransmitters that regulate mood, motivation, and reward. By increasing their levels, N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide can produce euphoria, increased energy, and heightened sensory perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide are similar to other psychoactive drugs that act as serotonin and dopamine releasing agents. These effects include increased heart rate, blood pressure, and body temperature. N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide can also cause pupil dilation, muscle tension, and decreased appetite.
実験室実験の利点と制限
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide has advantages and limitations for lab experiments. Its ability to increase the release of serotonin, dopamine, and norepinephrine in the brain makes it a useful tool for studying the neurochemical basis of mood disorders. However, its psychoactive effects can also be a limitation, as they may interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. Another direction is to study its neurochemical effects in animal models to better understand its mechanism of action. Additionally, research could be conducted to explore the potential of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide as a tool for studying the neurochemistry of addiction.
合成法
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzyl chloride with hydrazine hydrate to form the intermediate 1-(3-methylbenzyl) hydrazine. The intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the final product, N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various fields of science. In the field of neuroscience, N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-3-2-4-14(9-13)11-22-8-7-18(21-22)20-19(23)15-5-6-16-17(10-15)25-12-24-16/h2-10H,11-12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSNLHRHBUEVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6138092.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6138098.png)
![3,4-dimethoxybenzaldehyde {5-[2-chloro-5-(trifluoromethyl)benzyl]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6138101.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6138105.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6138117.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138123.png)
![ethyl 2-({1-(ethoxycarbonyl)-1-[(ethoxycarbonyl)amino]-2,2,2-trifluoroethyl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate](/img/structure/B6138131.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6138141.png)

![4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6138161.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6138170.png)

![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)